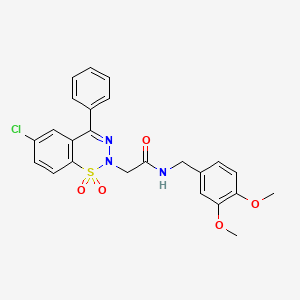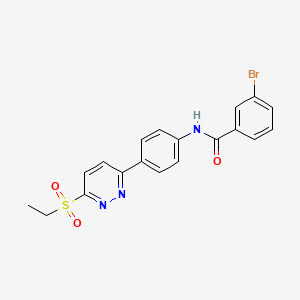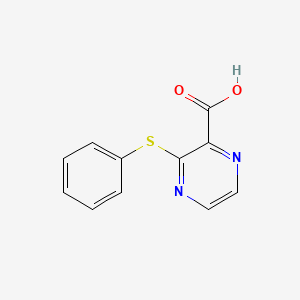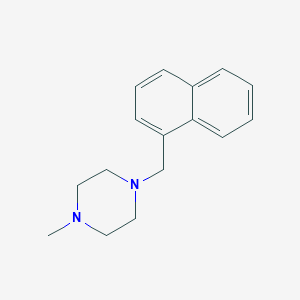
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a compound that can be associated with a variety of chemical reactions and has potential applications in different fields of chemistry. The compound contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a sulfonate group attached to a brominated dimethoxybenzene ring. This structure suggests that it could be involved in reactions typical of aromatic sulfonates, such as substitution reactions, and could be used in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related naphthalene sulfonate compounds typically involves polycondensation reactions. For instance, sulfonated polybenzothiazoles containing naphthalene units were synthesized by polycondensation of sulfonated monomers with diamino compounds . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the condensation of naphthalene sulfonic acid with an appropriate brominated dimethoxybenzene derivative under suitable conditions.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonate derivatives is characterized by the presence of a naphthalene core, which can impart rigidity and planarity to the molecule. The sulfonate group is a strong electron-withdrawing group that can affect the electronic properties of the molecule, potentially enhancing its reactivity in electrophilic substitution reactions . The bromo and methoxy substituents on the benzene ring can further influence the reactivity and the overall electronic distribution within the molecule.
Chemical Reactions Analysis
Naphthalene sulfonate compounds can participate in various chemical reactions. For example, they can undergo SN2 substitution reactions, as studied with methyl naphthalene-2-sulfonate . The presence of a bromo substituent in the compound of interest suggests that it could also be a substrate for nucleophilic aromatic substitution reactions. Additionally, the compound could be involved in cascade reactions to form highly functionalized naphthalenones, as seen with related naphthalene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene sulfonate compounds are influenced by their molecular structure. The solubility of such compounds can vary depending on the degree of sulfonation and the nature of the substituents. For instance, sulfonated polybenzothiazoles with naphthalene units showed solubility in polar aprotic solvents when flexible hexafluoroisopropylidene units were incorporated . The presence of the sulfonate group generally increases the hydrophilicity of the molecule, which can be beneficial for applications in aqueous environments. The bromo and methoxy groups in the compound of interest could also affect its solubility and reactivity.
Scientific Research Applications
Electronic Coupling in π-Stacked Organic Systems
- Research Context : Study on π-stacked compounds related to "Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate" for understanding electronic interactions in mixed-valence systems.
- Key Findings : These compounds are used to investigate electronic coupling in rigid, cofacially compressed, π-stacked systems. The study provides insights into the distance dependence of electronic interactions in these systems, which are crucial for designing efficient molecular electronic devices (Jung et al., 2020).
Autoxidation Reactions of Aromatic Compounds
- Research Context : Understanding the behavior of naphthalene derivatives under aerobic conditions.
- Key Findings : The study explored the autoxidation reactions of naphthalene derivatives, which are relevant in understanding the stability and degradation of these compounds in environmental settings (Kudlich et al., 1999).
Conducting Polymers from Low Oxidation Potential Monomers
- Research Context : Synthesis of conducting polymers using derivatives similar to "this compound".
- Key Findings : These compounds are integral in developing new materials with low oxidation potentials, contributing to advancements in conducting polymers and electronic materials (Sotzing et al., 1996).
Enzyme Inhibition Activity
- Research Context : Investigation of sulfonamide derivatives for enzyme inhibition.
- Key Findings : Some compounds related to "this compound" show potential as enzyme inhibitors, which could be explored for therapeutic applications (Abbasi et al., 2015).
Proton Exchange Membranes
- Research Context : Use in creating sulfonated polybenzothiazoles containing naphthalene for proton exchange membranes.
- Key Findings : These materials demonstrate significant potential in fuel cell technology, showing excellent thermal stability and proton conductivity (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of organic light-emitting diodes (oleds), suggesting that its targets could be the electron and hole transporting layers in these devices .
Mode of Action
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate likely interacts with its targets by fitting into the energy levels of the electron and hole transporting layers. This allows for efficient energy transfer, which is crucial for the functioning of OLEDs .
Result of Action
In the context of OLEDs, the use of this compound and similar compounds can result in highly efficient and low roll-off deep blue emissions . The OLED based on similar compounds achieved a deep-blue emission centered at 460 nm, reaching a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .
properties
IUPAC Name |
naphthalen-1-yl 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5S/c1-22-16-11-18(17(23-2)10-14(16)19)25(20,21)24-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFONCBMASUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

